REACTION_CXSMILES
|
O.[NH2:2][C:3]1[N:8]=[C:7]([CH:9]2[CH2:11][CH2:10]2)[N:6]=[C:5]([C:12]([OH:14])=[O:13])[C:4]=1[Cl:15].[C:16](=O)(OC)OC.S(=O)(=O)(O)O.[OH-].[Na+]>O.CO>[NH2:2][C:3]1[N:8]=[C:7]([CH:9]2[CH2:11][CH2:10]2)[N:6]=[C:5]([C:12]([O:14][CH3:16])=[O:13])[C:4]=1[Cl:15] |f:0.1,4.5|
|
Name
|
solid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6-amino-5-chloro-2-cyclopropyl-4-pyrimidinecarboxylic acid monohydrate
|
Quantity
|
47.8 g
|
Type
|
reactant
|
Smiles
|
O.NC1=C(C(=NC(=N1)C1CC1)C(=O)O)Cl
|
Name
|
|
Quantity
|
94.5 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
32 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 mL multi-neck flask equipped with nitrogen bubbler, addition funnel
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature below 60° C.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled to 15° C.
|
Type
|
TEMPERATURE
|
Details
|
The pH of the reaction mass was raised to 5-8
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature in the range of 10-15° C
|
Type
|
TEMPERATURE
|
Details
|
The resulting slurry was cooled to 5° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtered wet cake was washed with water
|
Type
|
CUSTOM
|
Details
|
dried to constant weight at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NC(=N1)C1CC1)C(=O)OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.3 g | |
YIELD: PERCENTYIELD | 93.5% | |
YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |